molecular formula C22H22ClN3O B4574410 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide

8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide

Cat. No.: B4574410
M. Wt: 379.9 g/mol
InChI Key: NQAGFFVREFVPCM-CFRMEGHHSA-N
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Description

8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1451400 g/mol and the complexity rating of the compound is 516. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Corrosion Inhibition Efficiency

Research on quinoxaline compounds, closely related to quinoline derivatives, demonstrates their potential as corrosion inhibitors for metals in acidic environments. A theoretical study employing Density Functional Theory (DFT) methods on quinoxalines highlights the relationship between their molecular structure and efficiency in inhibiting copper corrosion in nitric acid media. The study provides insight into how modifications in the molecular structure of such compounds could enhance their protective capabilities against corrosion, suggesting similar potential for quinoline derivatives like 8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide (Zarrouk et al., 2014).

Anticancer Activity

The synthesis and characterization of hydrazide derivatives incorporating a quinoline moiety have led to the discovery of compounds with significant anticancer activity. One study identifies a novel scaffold, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propanehydrazide, and its derivatives, showing considerable efficacy against neuroblastoma and breast adenocarcinoma cell lines. This research underscores the potential of quinoline-based compounds in developing new cancer therapies, suggesting a promising area for further exploration of this compound and its analogs (Bingul et al., 2016).

Catalytic and Biological Activities

Quinoline derivatives are pivotal in various chemical reactions and biological activities. Synthesis and characterization efforts have led to the identification of novel quinoline compounds with potential antibacterial, anticancer, and catalytic activities. These activities include the inhibition of microbial growth and the facilitation of ethylene oligomerization in industrial processes. The diverse functional applications of these compounds highlight their significance in scientific research and their potential utility in industrial and pharmaceutical fields. This broad spectrum of activities suggests that compounds like this compound could serve multiple roles, from serving as catalysts in chemical synthesis to acting as active agents in treating diseases (Sun et al., 2002).

Properties

IUPAC Name

8-chloro-2-(4-ethylphenyl)-N-[(Z)-2-methylpropylideneamino]quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c1-4-15-8-10-16(11-9-15)20-12-18(22(27)26-24-13-14(2)3)17-6-5-7-19(23)21(17)25-20/h5-14H,4H2,1-3H3,(H,26,27)/b24-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQAGFFVREFVPCM-CFRMEGHHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NN=CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)N/N=C\C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide
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8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide
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8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide
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8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide
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8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide
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8-chloro-2-(4-ethylphenyl)-N'-(2-methylpropylidene)-4-quinolinecarbohydrazide

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